molecular formula C18H17N5O2 B2731107 (3-(1H-pyrazol-1-yl)phenyl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034302-21-9

(3-(1H-pyrazol-1-yl)phenyl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone

Cat. No.: B2731107
CAS No.: 2034302-21-9
M. Wt: 335.367
InChI Key: LANCJFWYMQJEHB-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyrazole ring, a pyrimidine ring, and a pyrrolidine ring. These are all heterocyclic compounds, which means they contain atoms of at least two different elements as members of its rings .


Molecular Structure Analysis

The compound likely has a complex 3D structure due to the presence of multiple rings. The pyrazole and pyrimidine rings are aromatic and planar, while the pyrrolidine ring is non-aromatic and can adopt a puckered conformation .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure and the presence of any functional groups. For example, the presence of the pyrrolidine ring could potentially make the compound a base .

Scientific Research Applications

Antimicrobial Activity

Compounds related to "(3-(1H-pyrazol-1-yl)phenyl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone" have shown significant antimicrobial properties. For example, the synthesis and antimicrobial activity of some derivatives have been explored, revealing that these compounds exhibit good activity against various microbial strains, comparable with standard drugs like ciprofloxacin and fluconazole (Kumar et al., 2012).

Optical and Luminescent Properties

Research on 1,3-diarylated imidazo[1,5-a]pyridine derivatives synthesized through one-pot condensation processes demonstrates the potential of similar compounds in creating low-cost emitters with large Stokes' shifts. These properties are crucial for applications in optical materials and sensors (Volpi et al., 2017).

Molecular Docking and Biological Evaluation

Studies involving molecular docking and biological evaluation indicate that pyrazoline derivatives can serve as potent anti-inflammatory and antibacterial agents. This underscores the chemical's utility in drug development, particularly in designing new treatments for inflammation and bacterial infections (Ravula et al., 2016).

Antiproliferative Activities

The synthesis of novel pyrazole derivatives has revealed compounds with potent antiproliferative activities against various cancer cell lines. This research path could lead to the development of new anticancer agents, enhancing treatment options for various cancers (Hafez et al., 2016).

Antimycobacterial Activity

Nicotinic acid hydrazide derivatives, related to the chemical structure , have been synthesized and tested for their antimycobacterial activity. These findings could contribute to the development of new drugs to combat tuberculosis and other mycobacterial infections (Sidhaye et al., 2011).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Compounds with similar structures are often used in medicinal chemistry due to their ability to bind to various biological targets .

Future Directions

The future directions for this compound would likely depend on its intended use. If it’s being studied for medicinal purposes, future research could involve testing its biological activity and potential therapeutic effects .

Properties

IUPAC Name

(3-pyrazol-1-ylphenyl)-(3-pyrimidin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2/c24-17(14-4-1-5-15(12-14)23-10-3-9-21-23)22-11-6-16(13-22)25-18-19-7-2-8-20-18/h1-5,7-10,12,16H,6,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LANCJFWYMQJEHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CC=N2)C(=O)C3=CC(=CC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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